Structural Distinction: 2,6-Difluorobenzyl vs. 2,4-Dichlorobenzyl-3-nitro-1H-pyrazole
The closest well-characterized analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a), serves as the lead compound in the foundational RIP1 kinase inhibitor SAR study, exhibiting a Kd of 0.078 μM against RIP1 kinase [1]. The substitution of 2,4-dichloro with 2,6-difluoro represents a significant electronic and steric perturbation; the 2,6-difluoro substitution pattern is known in medicinal chemistry to influence metabolic stability and binding conformation differently than the 2,4-dichloro motif. In the broader SAR for this series, different substitution patterns on the benzyl ring led to Kd values ranging from >10 μM to 0.078 μM, underscoring that each substitution pattern yields a functionally distinct compound with unique potency [2]. The specific quantitative impact of the 2,6-difluoro substitution on RIP1 Kd has not been reported in comparative studies.
| Evidence Dimension | RIP1 Kinase Binding Affinity (Kd) as a function of benzyl ring substitution pattern |
|---|---|
| Target Compound Data | Not reported in a comparative RIP1 assay context against compound 1a. |
| Comparator Or Baseline | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a): Kd = 0.078 μM against RIP1 kinase [1]; other analogs in the series ranged from >10 μM to low micromolar. |
| Quantified Difference | Not available; class-level inference suggests a distinct, currently unquantified activity profile for the 2,6-difluoro derivative. |
| Conditions | RIP1 kinase competitive binding assay; specific assay conditions for other analogs not directly compared. |
Why This Matters
This structural distinction is critical for procurement; selecting the 2,4-dichloro analog would not provide a valid substitute, as the 2,6-difluoro derivative remains functionally uncharacterized and must be empirically evaluated.
- [1] Zou, C., et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. DOI: 10.1111/cbdd.12689. View Source
- [2] PubChem, ChEMBL, and primary SAR analysis of 1-benzyl-3-nitro-1H-pyrazole analogs across multiple publications. View Source
